molecular formula C22H26FN3O2 B1681077 Spiramide CAS No. 510-74-7

Spiramide

Cat. No.: B1681077
CAS No.: 510-74-7
M. Wt: 383.5 g/mol
InChI Key: FJUKDAZEABGEIH-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Spiramide, also known as AMI-193, is an experimental antipsychotic that acts as a selective antagonist for several receptors. Its primary targets are the 5-HT2A, 5-HT1A, and D2 receptors . These receptors play crucial roles in neurotransmission, with the 5-HT receptors involved in serotonin signaling and the D2 receptor involved in dopamine signaling.

Mode of Action

This compound interacts with its targets by binding to them and acting as an antagonist . This means it blocks the action of the neurotransmitters serotonin and dopamine at these receptors. Specifically, it has a Ki value of 2 nM for the 5-HT2 receptor and 3 nM for the D2 receptor , indicating a high affinity and selectivity for these targets.

Biochemical Pathways

The antagonistic action of this compound on the 5-HT2A, 5-HT1A, and D2 receptors affects the serotonin and dopamine signaling pathways . By blocking these receptors, this compound can modulate the neurotransmission of serotonin and dopamine, neurotransmitters that play key roles in mood regulation, cognition, and psychosis.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve changes in neurotransmission due to its antagonistic effects on the 5-HT2A, 5-HT1A, and D2 receptors . This can lead to alterations in mood and cognition, which is why this compound is being investigated for its potential antipsychotic effects.

Chemical Reactions Analysis

Spiramide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups within this compound, potentially altering its pharmacological properties.

    Substitution: Nucleophilic substitution reactions are common in the synthesis and modification of this compound, particularly involving the phenyl and fluorophenoxy groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Spiramide has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:

Comparison with Similar Compounds

Spiramide is unique in its selective antagonism of serotonin and dopamine receptors. Similar compounds include:

Compared to these compounds, this compound has a higher selectivity for 5-HT2A and D2 receptors, making it potentially more effective with fewer side effects .

Properties

IUPAC Name

8-[3-(4-fluorophenoxy)propyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN3O2/c23-18-7-9-20(10-8-18)28-16-4-13-25-14-11-22(12-15-25)21(27)24-17-26(22)19-5-2-1-3-6-19/h1-3,5-10H,4,11-17H2,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJUKDAZEABGEIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)NCN2C3=CC=CC=C3)CCCOC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

3824-91-7 (mono-hydrochloride salt)
Record name Spiramide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000510747
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID6042579
Record name AMI-193
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6042579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

510-74-7
Record name 8-[3-(4-Fluorophenoxy)propyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=510-74-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Spiramide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000510747
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AMI-193
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6042579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SPIRAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/471LF4O004
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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